2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8(11(15)16)17-10-4-2-9(3-5-10)14-7-12-6-13-14/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUKKLODZSVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with 2-bromopropionic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the bromo group, leading to the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different functional groups .
Scientific Research Applications
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogs
The following compounds, sourced from product catalogs and industrial listings, share structural motifs with the target molecule:
Functional Group-Driven Comparisons
Triazole-Containing Derivatives
- Target vs. PI-24941: The target compound’s phenoxy-propionic acid moiety increases molecular weight (233.22 vs. 155.16) and lipophilicity compared to PI-24941’s carboxamide group. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
Hydrazide Derivative (PI-24943) :
Physicochemical and Industrial Data
- Melting Points : Only the target compound’s melting point (211–215°C) is documented, suggesting higher crystallinity compared to analogs like PI-24943, where data is unavailable .
- Purity : Industrial availability at 99% purity for the target compound underscores its commercial viability, whereas analogs like PI-24941 (98%) may require additional purification for sensitive applications .
Research Implications and Limitations
- Structural Advantages: The phenoxy-triazole-propionic acid architecture offers a balance of electronic (triazole’s aromaticity) and steric (phenoxy bulk) properties, advantageous in enzyme inhibition studies .
- Data Gaps : Absence of melting points, solubility, or toxicity data for analogs restricts mechanistic comparisons. Further experimental studies are needed to correlate structural differences with bioactivity.
Biological Activity
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid is a compound that combines a triazole moiety with a phenoxy group and a propionic acid structure. This combination is significant due to the pharmacological potential imparted by the triazole ring, which enhances its biological activity. The compound has been investigated for various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structure
The synthesis of this compound typically involves several key reactions that can be tailored based on desired substitution patterns on the triazole and phenoxy components. The unique structural features of this compound contribute to its diverse biological activities.
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains a triazole ring and phenoxy group | Potential antimicrobial and anticancer properties |
| Aryl-substituted 1,2,4-triazolyl propionic acids | Aryl groups attached to triazole moiety | Demonstrated anti-inflammatory effects |
| Phenoxyacetic acid derivatives | Contains phenoxy group linked to acetic acid | Used in agricultural applications as herbicides |
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. The presence of the triazole ring in this compound allows it to interact with specific enzymes or receptors involved in microbial growth inhibition. For instance, studies have shown that related compounds can effectively combat Gram-positive and Gram-negative bacterial strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce tumor cell viability through modulation of key signaling pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), derivatives showed low toxicity while effectively inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is believed to stem from its ability to modulate immune responses by influencing cytokine production .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled study assessing the antimicrobial efficacy of this compound against various bacterial strains:
- Method : Disk diffusion method was utilized.
- Results : The compound demonstrated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer effects on human cancer cell lines revealed:
- Method : MTT assay was performed to assess cell viability.
- Results : The compound reduced cell viability by over 50% at concentrations ranging from 10 µM to 100 µM across multiple cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth.
- Cytokine Modulation : It influences cytokine release in immune cells, thereby altering inflammatory responses.
Q & A
Q. 10. How can researchers integrate this compound into multi-target drug discovery pipelines?
- Methodological Answer : Use phenotypic screening in disease models (e.g., cancer organoids) paired with target deconvolution (thermal proteome profiling). Fragment-based drug design (FBDD) optimizes binding to secondary targets identified via chemoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
